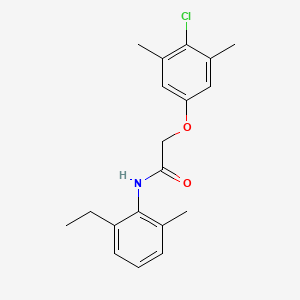![molecular formula C17H15Cl3N2O5 B5852846 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as TRIM, is a chemical compound that has been widely used in scientific research. TRIM is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in the regulation of gene expression and protein function.
作用机制
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide inhibits PRMT activity by binding to the active site of the enzyme and blocking the transfer of methyl groups to target proteins. PRMTs are involved in the methylation of arginine residues on target proteins, which can affect protein function and localization. By inhibiting PRMT activity, 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide can alter the methylation status of target proteins and affect their function.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of PRMT activity by 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to affect the expression of various genes involved in cell proliferation, differentiation, and apoptosis. 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to affect the methylation status of histones, which can affect chromatin structure and gene expression. In addition, 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to affect the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
实验室实验的优点和局限性
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments, including its high potency and selectivity for PRMTs. 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to be a potent inhibitor of PRMTs, with IC50 values in the low nanomolar range. In addition, 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to be selective for PRMTs over other methyltransferases, such as lysine methyltransferases. However, 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has some limitations for lab experiments, including its potential toxicity and lack of specificity for individual PRMT isoforms. 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have some toxicity in cell culture and animal models, and its lack of specificity for individual PRMT isoforms can make it difficult to study the effects of individual isoforms on biological processes.
未来方向
There are several future directions for the study of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide and its effects on biological processes. One area of future research is the development of more selective PRMT inhibitors that can target individual isoforms of the enzyme. This would allow for a more precise study of the role of individual isoforms in biological processes. Another area of future research is the study of the effects of PRMT inhibition on specific diseases, such as cancer and neurodegenerative disorders. Finally, the study of the pharmacokinetics and pharmacodynamics of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in animal models and humans is an important area of future research, as this information will be crucial for the development of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide as a potential therapeutic agent.
合成方法
The synthesis of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction between 3,4-dimethoxyaniline and 2,4,5-trichlorophenoxyacetic acid, followed by the reaction with phosgene to form the corresponding isocyanate intermediate. The intermediate is then reacted with 4-aminobenzoic acid to form the final product, 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide. The synthesis of 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is a multi-step process and requires careful attention to detail to ensure a high yield and purity of the final product.
科学研究应用
3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively used in scientific research as a tool to study the role of PRMTs in various biological processes. PRMTs are involved in the regulation of gene expression, RNA processing, protein translation, and protein-protein interactions. Dysregulation of PRMTs has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to inhibit PRMT activity and has been used to study the effects of PRMT inhibition on various biological processes.
属性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O5/c1-24-13-4-3-9(5-15(13)25-2)17(21)22-27-16(23)8-26-14-7-11(19)10(18)6-12(14)20/h3-7H,8H2,1-2H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKGMQDDIXUEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)


![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)

![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)

![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)

![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)

